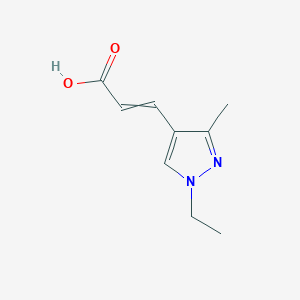

(2E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoic acid

Description

(2E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoic acid is a prop-2-enoic acid derivative featuring a pyrazole ring substituted with an ethyl group at the N1 position and a methyl group at the C3 position. The (2E) designation indicates the trans configuration of the double bond in the α,β-unsaturated carboxylic acid moiety. This structural motif confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and organic synthesis.

Propriétés

IUPAC Name |

3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-3-11-6-8(7(2)10-11)4-5-9(12)13/h4-6H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQQCFZNYLKPOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345131 | |

| Record name | 3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512809-40-4 | |

| Record name | 3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, ethyl acetoacetate can react with hydrazine hydrate to form 3-methyl-1H-pyrazole.

Alkylation: The pyrazole ring is then alkylated using ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethyl group at the 1-position.

Formation of the Propenoic Acid Moiety: The final step involves the condensation of the alkylated pyrazole with an appropriate aldehyde, followed by oxidation to form the propenoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(2E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the propenoic acid moiety to a propanoic acid moiety.

Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of propanoic acid derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that (2E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoic acid exhibits significant antimicrobial properties. Research has shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Cancer Research

There is ongoing research into the potential of this compound in cancer therapy. Preliminary findings indicate that it may induce apoptosis in certain cancer cell lines, suggesting a role in targeted cancer treatments .

Agricultural Applications

Pesticide Development

The compound's structural characteristics make it suitable for developing novel pesticides. Its effectiveness against specific pests while being less harmful to beneficial insects could lead to more sustainable agricultural practices .

Plant Growth Regulators

Research has suggested that this compound can act as a plant growth regulator. It may enhance growth rates and improve yield in various crops by modulating hormonal pathways within plants .

Materials Science

Polymer Chemistry

In materials science, this compound has been investigated as a monomer for synthesizing new polymers. Its unique chemical properties allow for the creation of materials with enhanced thermal stability and mechanical strength .

Nanotechnology

The compound is also being explored in nanotechnology applications, particularly in the formulation of nanocarriers for drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release mechanisms makes it a promising candidate in this field .

Case Studies

Mécanisme D'action

The mechanism of action of (2E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous pyrazole-based prop-2-enoic acid derivatives:

*Calculated based on molecular formula.

Key Comparative Insights:

Substituent Effects on Bioactivity: The ethyl and methyl groups on the target compound’s pyrazole ring provide moderate steric bulk without excessive hydrophobicity, favoring balanced pharmacokinetics. Chlorine substituents (e.g., in ) enhance electronegativity, which may improve binding to targets like enzymes or receptors but could increase toxicity risks .

Functional Group Modifications: The carboxylic acid group in the target compound enhances solubility and enables salt formation, whereas the esterified analog () is more lipophilic, favoring membrane permeability in prodrug designs .

Synthetic Feasibility: Yields for similar compounds (e.g., 69.8% for a pyrazol-3-one derivative in ) suggest that the target compound could be synthesized via analogous Knoevenagel condensations or Suzuki-Miyaura couplings .

Physicochemical Properties :

- Melting points for pyrazole derivatives range widely (e.g., 170°C in ), influenced by substituent polarity and crystallinity. The target compound’s melting point is likely lower than chlorinated analogs due to reduced molecular symmetry .

- IR spectra for α,β-unsaturated acids typically show strong C=O stretches (~1700 cm⁻¹) and conjugated double bond absorptions (~1600 cm⁻¹), consistent with data in .

Biological Relevance: Pyrazole derivatives are known for anti-inflammatory, antimicrobial, and kinase inhibitory activities. The target compound’s ethyl and methyl groups may optimize steric compatibility with enzyme active sites compared to bulkier benzyl-substituted analogs .

Activité Biologique

(2E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoic acid, also known as (E)-3-(1-ethyl-3-methylpyrazol-4-yl)acrylic acid, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 180.2 g/mol

- CAS Number : 512809-40-4

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with appropriate hydrazine derivatives, followed by subsequent reactions to form the pyrazole moiety. The synthetic route may include:

- Formation of the pyrazole ring through condensation reactions.

- Introduction of the acrylic acid functionality via Michael addition or similar methods.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines, including:

- Breast Cancer

- Lung Cancer

In vitro assays demonstrated that these compounds inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the modulation of cell cycle regulators and apoptosis-related proteins.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of pyrazole derivatives. This compound has been evaluated for its ability to reduce inflammation markers in animal models. Studies have shown a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with this compound.

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.

- Receptor Interaction : It may interact with cellular receptors that regulate growth and inflammatory responses.

Study 1: Anticancer Activity

A study published in MDPI evaluated a series of pyrazole derivatives for their cytotoxicity against human cancer cell lines. The results indicated that (2E)-3-(1-ethyl-3-methylpyrazol-4-y)propene acid exhibited promising IC50 values, suggesting effective inhibition of tumor growth .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of various pyrazole derivatives, including (2E)-3-(1-ethyl-3-methylpyrazol). The study reported significant reductions in paw edema in treated rats compared to controls, indicating its potential as a therapeutic agent for inflammatory diseases .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 180.2 g/mol |

| CAS Number | 512809-40-4 |

| Anticancer Activity | Significant cytotoxicity against cancer cells |

| Anti-inflammatory Activity | Reduced inflammation markers in vivo |

Q & A

Q. What are the recommended synthetic routes for (2E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including:

- Step 1 : Formation of the pyrazole core via cyclization reactions using hydrazine derivatives and β-keto esters.

- Step 2 : Introduction of the ethyl and methyl substituents via alkylation under basic conditions (e.g., K₂CO₃ in DMF).

- Step 3 : Coupling the pyrazole moiety to the propenoic acid group using Wittig or Horner-Wadsworth-Emmons reactions .

Q. Optimization Strategies :

Q. What analytical methods are critical for characterizing this compound and verifying its structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry (e.g., E-configuration of the propenoic acid group).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion).

- X-ray Crystallography : Resolve crystal structure and validate bond angles/geometry .

Q. What preliminary biological activities have been reported for pyrazole-prop-2-enoic acid derivatives?

Pyrazole derivatives exhibit:

Q. Methodological Note :

- Screen using in vitro assays (e.g., MTT for cytotoxicity, ELISA for cytokine profiling).

- Compare with positive controls (e.g., aspirin for anti-inflammatory studies).

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Replicate experiments : Control variables like solvent (DMSO vs. aqueous), cell passage number, and incubation time.

- Dose-response analysis : Test a wider concentration range to identify non-linear effects.

- Orthogonal assays : Validate results using alternative methods (e.g., flow cytometry alongside MTT) .

Case Study :

Discrepancies in IC₅₀ values may arise from differences in cell culture conditions (e.g., serum concentration). Standardize protocols using CLSI guidelines .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound class?

- Systematic substitution : Modify the pyrazole’s ethyl/methyl groups or propenoic acid chain.

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like COX-2.

- Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors using Schrödinger Suite .

Q. Example SAR Finding :

Q. How can computational methods enhance experimental design for derivatives of this compound?

Q. What are the limitations of current synthetic protocols, and how can they be addressed?

Q. How can crystallographic data inform the design of more stable derivatives?

- Analyze X-ray data (e.g., torsion angles, packing motifs) to predict stability.

- Introduce intramolecular hydrogen bonds (e.g., -OH groups) to reduce conformational flexibility .

Example :

The title compound’s triclinic crystal lattice (P1) suggests weak π-π interactions; enhancing these via aromatic substituents may improve stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.